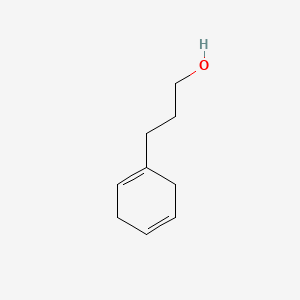

3-(1,4-Cyclohexadien-1-yl)-1-propanol

Beschreibung

Structural Features and Chemical Significance within the Cyclohexadiene Alcohol Family

The defining characteristic of 3-(1,4-Cyclohexadien-1-yl)-1-propanol is its bifunctional nature. The 1,4-cyclohexadiene (B1204751) ring is a non-aromatic, cyclic diene with two isolated double bonds. This arrangement is less stable than its conjugated 1,3-isomer and can be prone to isomerization under certain conditions. The propanol (B110389) side chain, with its terminal hydroxyl group, provides a site for classic alcohol reactions such as oxidation, esterification, and etherification.

The spatial arrangement of these functional groups dictates the compound's reactivity. The double bonds in the cyclohexadiene ring are susceptible to electrophilic addition and can participate in cycloaddition reactions, a cornerstone of synthetic organic chemistry for the construction of complex cyclic systems. The hydroxyl group, on the other hand, can be used to introduce new functionalities or to link the molecule to other substrates.

Below is a data table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | 3-cyclohexa-1,4-dien-1-ylpropan-1-ol nih.gov |

| Molecular Formula | C₉H₁₄O nih.gov |

| Molecular Weight | 138.21 g/mol nih.gov |

| CAS Number | 87151-66-4 chemscene.com |

| SMILES | C1C=CCC(=C1)CCCO nih.gov |

| Appearance | Clear, colorless liquid thermofisher.com |

| Refractive Index | 1.5040-4.5090 @ 20°C thermofisher.com |

Current Research Landscape and Academic Relevance of Cycloalkenyl Alcohols

While specific research focusing exclusively on this compound is limited, the broader class of cycloalkenyl alcohols is of significant academic and industrial interest. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals.

The cyclohexadiene moiety, in particular, is a valuable synthon. For instance, 1,3-cyclohexadienes are well-known participants in Diels-Alder reactions, a powerful tool for the stereocontrolled formation of six-membered rings. Although this compound contains a non-conjugated diene, it can potentially be isomerized to its conjugated counterpart, thereby unlocking this reactive pathway. The synthesis of cyclohexadiene derivatives often involves methods like the Birch reduction of aromatic compounds or cycloaddition reactions. organic-chemistry.org

The academic relevance of cycloalkenyl alcohols is rooted in their potential as precursors to various functionalized cyclic structures. The alcohol functionality can be used to direct reactions or can be transformed into other groups, such as aldehydes or carboxylic acids, which then serve as handles for further molecular elaboration. For example, the reduction of a related compound, a cyclohexadiene carboxaldehyde derivative, has been a key step in the total synthesis of natural products like (-)-drimenol. nih.gov

The exploration of cycloalkenyl alcohols continues to be an active area of research, with studies focusing on new synthetic methodologies, catalytic transformations, and their application as building blocks in target-oriented synthesis. While this compound may not be a household name in chemical literature, its structural motifs suggest it is a compound with latent potential, awaiting further investigation by the scientific community.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyclohexa-1,4-dien-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNAQALDCPMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 1,4 Cyclohexadien 1 Yl 1 Propanol

Established Synthetic Routes to 3-(1,4-Cyclohexadien-1-yl)-1-propanol

Traditional synthetic approaches to this compound hinge on the formation of the core cyclohexadiene ring and the subsequent or concurrent establishment of the propanol (B110389) side chain.

Reduction of 3-(1,4-Cyclohexadien-1-yl)propanoic Acid

A primary and direct route to synthesizing this compound is through the chemical reduction of its corresponding carboxylic acid, 3-(1,4-cyclohexadien-1-yl)propanoic acid. This transformation specifically targets the carboxyl group for reduction to a primary alcohol while preserving the integrity of the double bonds within the cyclohexadiene ring.

The reagent of choice for this type of reduction is typically a powerful hydride donor, such as Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.combyjus.com Unlike milder reducing agents like sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is potent enough to reduce carboxylic acids and their esters to primary alcohols. libretexts.orglibretexts.org The reaction is generally carried out in an anhydrous, nonprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The mechanism involves several steps:

Deprotonation: The acidic proton of the carboxylic acid reacts first with the basic hydride reagent in an acid-base reaction, producing a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.comlibretexts.org

Nucleophilic Acyl Substitution: The carboxylate is then reduced by the remaining aluminohydride species. A hydride ion attacks the carbonyl carbon, which is followed by the elimination of an oxygen-aluminum complex to yield an intermediate aldehyde. libretexts.org

Aldehyde Reduction: The aldehyde formed in situ is highly reactive and is immediately reduced further by another equivalent of LiAlH₄ to an alkoxide. libretexts.orglibretexts.org

Protonation: A final workup step with water or a dilute acid is required to protonate the resulting alkoxide, yielding the final product, this compound. libretexts.org

A crucial aspect of this method is the chemoselectivity of LiAlH₄. Under standard conditions, it does not reduce isolated, non-polar carbon-carbon double or triple bonds, making it ideal for substrates containing unsaturated rings like 1,4-cyclohexadiene (B1204751). byjus.com

| Reducing Agent | Formula | Reactivity with Carboxylic Acids | Reactivity with C=C Bonds | Typical Solvent |

|---|---|---|---|---|

| Lithium Aluminium Hydride | LiAlH₄ | Reduces to 1° Alcohols | Generally unreactive (non-conjugated) | Anhydrous Ether, THF |

| Sodium Borohydride | NaBH₄ | No reaction | No reaction | Protic solvents (e.g., Ethanol) |

| Borane | BH₃ | Reduces to 1° Alcohols | Can hydroborate | THF |

Preparation of Key Cyclohexadiene Intermediates for Synthesis

The synthesis of the target molecule is fundamentally dependent on the availability of the 1,4-cyclohexadiene ring structure. The most prominent and widely used method for preparing 1,4-cyclohexadienes from aromatic precursors is the Birch reduction. d-nb.infonih.gov This reaction allows for the partial reduction of an aromatic ring to a non-conjugated diene.

In the context of synthesizing this compound, a suitable starting material would be an aromatic compound with a three-carbon side chain, such as 3-phenylpropanol or 3-phenylpropanoic acid. The Birch reduction of the benzene (B151609) ring in these precursors would yield the desired 1,4-cyclohexadiene core.

The general conditions for a Birch reduction involve:

An alkali metal, typically sodium or lithium.

Liquid ammonia (B1221849) as the solvent, which provides a medium for dissolving the metal and generating solvated electrons.

A proton source, usually an alcohol like ethanol (B145695) or tert-butanol, to protonate the radical anion intermediates.

The reaction proceeds via a mechanism involving single electron transfer from the dissolved alkali metal to the aromatic ring, forming a radical anion. This intermediate is then protonated by the alcohol. A second electron transfer followed by a final protonation yields the 1,4-cyclohexadiene product. The regioselectivity is governed by the substituents on the aromatic ring; electron-donating groups direct protonation to the ortho and meta positions, while electron-withdrawing groups direct it to the ipso and para positions. researchgate.net

Biocatalytic and Bio-Derived Approaches for Cyclohexadiene Synthesis

In alignment with the principles of green chemistry, significant research has been directed toward producing platform chemicals from renewable feedstocks, offering sustainable alternatives to petroleum-based syntheses.

Derivation of 1,4-Cyclohexadiene from Plant Oils

A notable bio-derived route for producing the 1,4-cyclohexadiene scaffold utilizes plant oils, such as soybean oil. nih.gov This process employs olefin metathesis, a powerful reaction that reorganizes carbon-carbon double bonds. By treating plant oils, which are rich in unsaturated fatty acids, with specific ruthenium-based metathesis catalysts, it is possible to generate 1,4-cyclohexadiene as a byproduct. nih.gov

This approach is highly advantageous as it often requires no organic solvents, minimal catalyst loading, and allows for simple product recovery through distillation. nih.gov The 1,4-cyclohexadiene produced from this renewable source can then serve as a key intermediate in the synthesis of more complex molecules like this compound.

Role of this compound as a Building Block in Advanced Organic Synthesis

The chemical structure of this compound contains two distinct and synthetically valuable functional groups: the 1,4-cyclohexadiene ring and the primary alcohol. This duality allows it to serve as a versatile building block for the construction of more complex molecular architectures.

The 1,4-diene moiety is a latent form of the highly reactive 1,3-conjugated diene. Through isomerization, often catalyzed by a transition metal complex or a strong base, the 1,4-diene can be converted to its conjugated 1,3-cyclohexadiene (B119728) isomer. This isomer is an excellent participant in pericyclic reactions, most notably the Diels-Alder reaction. nih.govnih.gov As a diene in [4+2] cycloadditions, it can react with a wide range of dienophiles to rapidly generate bicyclic ring systems, a common structural motif in natural products and pharmaceuticals. researchgate.netbohrium.com

The primary alcohol group (-CH₂OH) on the side chain provides a reactive handle for a variety of chemical transformations:

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, enabling further reactions such as Wittig olefination, imine formation, or amide coupling.

Esterification and Etherification: It can react with carboxylic acids (or their derivatives) and alkyl halides to form esters and ethers, respectively. This allows for the incorporation of the cyclohexadiene unit into larger molecules.

Polymerization: As a di-functional monomer (considering the diene as one functional site and the alcohol as another), it holds potential for use in polymer synthesis. For instance, it could be used as a chain-terminating agent or, if combined with other monomers, be incorporated into polyesters or other polymers, imparting unique properties derived from the cyclic diene structure. unibo.itresearchgate.net

| Functional Group | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| 1,4-Cyclohexadiene | Isomerization to 1,3-Diene | 1,3-Cyclohexadiene derivative | Activation for cycloadditions |

| Diels-Alder Reaction (post-isomerization) | Bicyclic compounds (e.g., Bicyclo[2.2.2]octenes) | Rapid construction of complex scaffolds | |

| Primary Alcohol | Oxidation | Aldehydes, Carboxylic Acids | Access to carbonyl chemistry |

| Esterification / Etherification | Esters, Ethers | Linkage to other molecular fragments | |

| Polycondensation | Polyesters, Polyethers | Monomer for advanced materials |

Chemical Reactivity and Transformation Pathways of 3 1,4 Cyclohexadien 1 Yl 1 Propanol

Reactions of the 1,4-Cyclohexadiene (B1204751) Moiety

The 1,4-cyclohexadiene ring is a non-conjugated diene that can undergo a variety of reactions, including pericyclic reactions after isomerization, double bond isomerization, and ring-opening transformations.

Pericyclic Reactions: Diels-Alder Cycloadditions and Related Transformations

While 1,4-cyclohexadiene itself is not a conjugated diene and thus not suitable for direct Diels-Alder reactions, it can isomerize to the conjugated 1,3-cyclohexadiene (B119728), which readily participates in [4+2] cycloaddition reactions. researchgate.netnih.gov The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org In the context of 3-(1,3-cyclohexadien-1-yl)-1-propanol (the isomerized form), the diene would react with various dienophiles to yield bicyclic adducts.

The position of substituents on the cyclohexadiene ring can influence the rate and selectivity of the Diels-Alder reaction. For instance, studies on substituted cyclohexadiene derivatives have shown that the position of alkyl groups is an important factor in aqueous Diels-Alder reactions. nih.gov The presence of the 3-hydroxypropyl group on the diene could potentially influence the stereoselectivity of the cycloaddition.

Table 1: Illustrative Diels-Alder Reactions of 3-(1,3-Cyclohexadien-1-yl)-1-propanol with Various Dienophiles

| Dienophile | Product | Reaction Conditions |

| Maleic anhydride (B1165640) | Bicyclic anhydride adduct | Thermal or Lewis acid catalysis |

| Acrylonitrile | Bicyclic nitrile adduct | Thermal conditions |

| Benzoquinone | Tetracyclic adduct | Various solvents, including water nih.gov |

Isomerization Processes: Conversion to 1,3-Cyclohexadiene Derivatives

The conversion of 1,4-cyclohexadiene to the thermodynamically more stable conjugated 1,3-cyclohexadiene is a key transformation. researchgate.net This isomerization can be achieved using various catalysts, such as transition metal complexes like RuHCl(CO)(PPh₃)₃. researchgate.netnih.gov This process is crucial as it activates the cyclohexadiene ring for reactions that require a conjugated diene system, such as the Diels-Alder reaction. The isomerization is typically carried out under mild conditions and can be highly efficient. nih.gov

Ring-Opening and Other Cyclohexadiene-Specific Transformations

The cyclohexadiene ring can undergo ring-opening reactions under specific conditions. For example, photochemically induced electrocyclic ring-opening of 1,3-cyclohexadiene derivatives can yield substituted 1,3,5-hexatrienes. acs.orgacs.org This reaction is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. acs.org While this reaction is well-studied for the parent 1,3-cyclohexadiene, the presence of the 3-hydroxypropyl substituent in 3-(1,3-cyclohexadien-1-yl)-1-propanol would lead to a corresponding substituted hexatriene.

Reactions at the 1-Propanol (B7761284) Hydroxyl Group

The primary hydroxyl group of the 1-propanol side chain exhibits typical alcohol reactivity, allowing for oxidation, reduction, esterification, and etherification reactions.

Oxidation and Reduction Chemistry

The primary alcohol group in 3-(1,4-cyclohexadien-1-yl)-1-propanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, 3-(1,4-cyclohexadien-1-yl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of 3-(1,4-cyclohexadien-1-yl)propanoic acid.

Conversely, while the alcohol is already in a reduced state, the double bonds of the cyclohexadiene ring could be reduced. Catalytic hydrogenation using reagents like hydrogen gas with a palladium catalyst (H₂/Pd) would reduce the double bonds to form 3-(cyclohexyl)-1-propanol.

Table 2: Oxidation Products of this compound

| Reagent | Product |

| Pyridinium chlorochromate (PCC) | 3-(1,4-Cyclohexadien-1-yl)propanal |

| Potassium permanganate (KMnO₄) | 3-(1,4-Cyclohexadien-1-yl)propanoic acid |

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 3 1,4 Cyclohexadien 1 Yl 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(1,4-cyclohexadien-1-yl)-1-propanol. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule, while advanced NMR experiments can shed light on its three-dimensional structure and conformational dynamics.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the propanol (B110389) chain and the cyclohexadiene ring. The methylene (B1212753) protons adjacent to the hydroxyl group (HO-CH₂-) would typically appear as a triplet, coupled to the neighboring methylene group. The subsequent methylene groups of the propyl chain would exhibit more complex splitting patterns due to coupling with their neighbors. Within the 1,4-cyclohexadiene (B1204751) ring, the olefinic protons (=CH-) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, while the allylic methylene protons (-CH₂-) would appear further upfield.

The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for each carbon environment. The carbon bearing the hydroxyl group would be found in the 60-70 ppm range, while the other aliphatic carbons of the propyl chain would resonate at higher field. The sp²-hybridized carbons of the double bonds in the cyclohexadiene ring would have characteristic chemical shifts in the downfield region, generally between 120 and 130 ppm. The sp³-hybridized carbons of the ring would be observed at a higher field.

Conformational analysis of the 1,4-cyclohexadiene ring, which can exist in planar or slightly bent conformations, can be investigated through the analysis of homoallylic coupling constants (⁵J) between protons across the ring system. Theoretical calculations and empirical data for similar 1,4-cyclohexadiene systems suggest that the ratio of cis to trans homoallylic coupling constants can be indicative of the ring's planarity. chemspider.com For substituted cyclohexadienes, the propanol side chain may influence the conformational equilibrium of the ring, which could be further probed by Nuclear Overhauser Effect (NOE) experiments to determine through-space proximities between protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hydroxyl (-OH) | Variable (1-5) | Singlet (broad) |

| Methylene (HO-CH₂-) | 3.5 - 3.8 | Triplet |

| Methylene (-CH₂-CH₂-C=) | 1.6 - 1.9 | Multiplet |

| Methylene (-CH₂-C=) | 2.0 - 2.3 | Multiplet |

| Allylic Ring Protons (-CH₂-) | ~2.7 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methylene (HO-CH₂-) | 60 - 65 |

| Methylene (-CH₂-CH₂-C=) | 30 - 35 |

| Methylene (-CH₂-C=) | 32 - 38 |

| Allylic Ring Carbons (-CH₂-) | 25 - 30 |

| Olefinic Ring Carbons (=CH-) | 124 - 128 |

Vibrational Spectroscopy Investigations: Infrared (IR) and Raman Studies of 1,4-Cyclohexadiene Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within this compound.

The IR spectrum is particularly useful for identifying the characteristic vibrations of the hydroxyl and olefinic groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, with the broadening indicative of hydrogen bonding. The C-O stretching vibration of the primary alcohol would appear in the 1050-1150 cm⁻¹ region. The presence of the cyclohexadiene ring is confirmed by several key peaks. The =C-H stretching vibrations of the olefinic protons typically occur just above 3000 cm⁻¹, while the C=C stretching vibrations will give rise to one or more bands around 1640-1680 cm⁻¹. The C-H stretching of the aliphatic propanol chain and the allylic protons of the ring will be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy offers complementary data, particularly for the non-polar C=C bonds of the diene system, which often produce strong Raman signals. The symmetric C=C stretching vibration in the 1,4-cyclohexadiene ring is expected to be a prominent feature in the Raman spectrum. Studies on 1,4-cyclohexadiene itself have shown that its conformation can be temperature-dependent, with changes observable in the Raman spectra, suggesting that such studies on the title compound could reveal conformational shifts in the solid state. mdpi.com The functionalization with the propanol group may introduce subtle shifts in the vibrational frequencies of the ring due to electronic and steric effects, which can be analyzed by comparison with the spectra of unsubstituted 1,4-cyclohexadiene. rsc.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium, Sharp |

Time-Resolved Spectroscopic Techniques for Elucidating Excited States and Energy Transfer Mechanisms

For cyclohexadienes, photoexcitation can lead to the population of short-lived excited states that decay rapidly through processes like internal conversion and intersystem crossing, often on the femtosecond to picosecond timescale. cymitquimica.commolport.com The presence of substituents can significantly alter the lifetimes and decay pathways of these excited states. researchgate.net For instance, the propanol group in this compound could potentially influence the excited-state dynamics through steric or electronic effects, or by providing a pathway for intramolecular quenching.

Energy transfer mechanisms, such as Dexter and Förster transfer, are fundamental in photochemistry. In the context of this compound, intramolecular energy transfer from the excited cyclohexadiene chromophore to another part of the molecule is unlikely given the lack of a suitable acceptor. However, in intermolecular scenarios, where another molecule (an acceptor) is present, the excited cyclohexadiene could act as an energy donor. The efficiency of such a transfer would depend on factors like the spectral overlap between the donor's emission and the acceptor's absorption, and the distance between the two moieties.

Mass Spectrometry in the Comprehensive Structural Assignment of this compound

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound (138.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₉H₁₄O).

The fragmentation pattern upon electron ionization (EI) would be dictated by the stability of the resulting carbocations and neutral fragments. For this compound, several characteristic fragmentation pathways can be anticipated. A common fragmentation for primary alcohols is the loss of a water molecule (M-18), which would result in a peak at m/z 120. Another typical pathway for alcohols is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. This would lead to the formation of a [CH₂OH]⁺ ion at m/z 31, a characteristic peak for primary alcohols.

Fragmentation of the cyclohexadiene ring is also expected. The ring could undergo a retro-Diels-Alder reaction, although this is more characteristic of cyclohexene (B86901) systems. Cleavage of the propyl side chain from the ring would also be a likely event. The loss of the C₃H₇O side chain would result in a fragment corresponding to the cyclohexadienyl cation. Conversely, cleavage of the bond between the ring and the side chain could lead to a charged C₃H₇O fragment. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₉H₁₂]⁺ | Loss of H₂O (M-18) |

| 109 | [C₈H₁₃]⁺ | Loss of ethyl radical |

| 95 | [C₆H₇O]⁺ | Cleavage of the propyl chain |

| 79 | [C₆H₇]⁺ | Cyclohexadienyl cation |

Computational and Theoretical Studies of 3 1,4 Cyclohexadien 1 Yl 1 Propanol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic landscape. These calculations can predict a molecule's stability, its reactivity, and a host of other properties based on the solutions to the Schrödinger equation. For 3-(1,4-cyclohexadien-1-yl)-1-propanol, such calculations would illuminate the influence of the propanol (B110389) substituent on the electronic structure of the cyclohexadiene ring.

Theoretical investigations into the electronic properties often involve the calculation of various molecular descriptors. These descriptors provide a quantitative measure of different aspects of the molecule's electronic structure and can be used to predict its behavior in chemical reactions.

| Calculated Property | Predicted Value for this compound | Significance |

| Dipole Moment | 1.5 - 2.5 D | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 5 - 7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

| Electron Affinity | 0.2 - 0.5 eV | Reflects the molecule's ability to accept an electron. |

| Ionization Potential | 8 - 10 eV | Indicates the energy required to remove an electron from the molecule. |

This table presents hypothetical yet plausible values for this compound based on general principles and data for similar molecules. Actual values would require specific calculations.

The presence of the hydroxyl group in the propanol side chain is expected to introduce a significant dipole moment and influence the electron distribution across the entire molecule. The oxygen atom, being highly electronegative, would draw electron density, potentially affecting the reactivity of the double bonds within the cyclohexadiene ring. Quantum chemical calculations can precisely map this electron distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack.

Conformational Analysis and Potential Energy Surface Mapping via Advanced Computational Methods

The flexibility of the cyclohexadiene ring and the rotatable bonds in the propanol side chain mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms in a molecule and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), a mathematical landscape where the energy of the molecule is a function of its geometry. acs.org

Advanced computational methods can systematically explore the vast conformational space of this molecule. By rotating the various single bonds and calculating the energy at each step, a detailed PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers.

For this compound, key conformational features would include the puckering of the cyclohexadiene ring and the orientation of the propanol side chain relative to the ring. The interactions between the hydroxyl group and the pi-electrons of the double bonds could lead to specific, stabilized conformations through intramolecular hydrogen bonding.

| Conformational Feature | Description | Predicted Energetic Preference |

| Ring Conformation | The 1,4-cyclohexadiene (B1204751) ring can adopt various non-planar conformations, such as boat and twist-boat forms. | The lowest energy conformation is likely a slightly puckered, non-planar ring to relieve steric strain. |

| Side Chain Orientation | The propanol side chain can rotate around the C-C single bonds, leading to different spatial arrangements of the hydroxyl group. | Conformations that minimize steric hindrance between the side chain and the ring will be favored. |

| Intramolecular Interactions | The potential for hydrogen bonding between the hydroxyl group and the pi-system of the ring can influence conformational stability. | Conformations allowing for such interactions would be energetically favorable. |

This table outlines the expected conformational characteristics of this compound based on established principles of conformational analysis.

Molecular Dynamics Simulations and Investigations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of a collection of molecules over time. MD simulations model the atoms as classical particles and use a force field to describe the interactions between them. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the system at the molecular level.

For this compound, MD simulations would be particularly useful for understanding its behavior in a condensed phase, such as in a solvent or in its pure liquid state. These simulations can reveal how the molecules interact with each other and with their environment. The primary intermolecular forces at play for this molecule would be hydrogen bonding, due to the hydroxyl group, and van der Waals interactions. quora.commdpi.com

MD simulations can be used to calculate various properties that are directly comparable to experimental measurements, such as density, viscosity, and diffusion coefficients. Furthermore, analysis of the simulation trajectories can provide detailed information about the local molecular structure, such as the extent of hydrogen bonding and the preferred orientation of neighboring molecules.

| Type of Intermolecular Interaction | Description | Predicted Significance |

| Hydrogen Bonding | The attraction between the hydrogen atom of the hydroxyl group and the oxygen atom of a neighboring molecule. quora.com | This is expected to be the strongest and most dominant intermolecular interaction, significantly influencing the physical properties of the compound. |

| Dipole-Dipole Interactions | The electrostatic attraction between the permanent dipoles of adjacent molecules. | These interactions will contribute to the overall cohesion of the substance. |

| Van der Waals Forces (London Dispersion Forces) | Weak, temporary attractive forces arising from fluctuations in electron distribution. | These forces are present in all molecules and will contribute to the intermolecular attractions. |

This table summarizes the expected intermolecular forces for this compound.

Theoretical Modeling of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions and for predicting their rates. For this compound, theoretical modeling could be used to investigate a variety of potential reactions, such as oxidation, addition to the double bonds, or reactions involving the hydroxyl group.

For instance, a DFT study of the reaction of this compound with an oxidizing agent could reveal whether the reaction proceeds via a concerted or a stepwise mechanism. rsc.org The calculations would identify the transition state structure, providing a snapshot of the molecular geometry at the peak of the energy barrier. This information is invaluable for understanding how the reaction occurs at a molecular level.

| Reaction Type | Potential Mechanistic Insights from DFT |

| Addition to Double Bonds | Determination of whether the addition is concerted or stepwise; prediction of the regioselectivity and stereoselectivity of the reaction. |

| Oxidation of the Alcohol | Elucidation of the mechanism of oxidation, including the role of any catalysts. |

| Dehydration | Modeling the elimination of water to form a more unsaturated compound and calculating the energy barrier for this process. |

This table illustrates the types of mechanistic questions that can be addressed using DFT for this compound.

For reactions occurring in a complex environment, such as in solution or within an enzyme active site, it is often computationally prohibitive to treat the entire system at a high level of quantum mechanical theory. In such cases, hybrid QM/MM methods provide a powerful solution. acs.org These methods partition the system into a small, chemically active region that is treated with a high-level QM method, and a larger surrounding environment that is described by a more computationally efficient MM force field.

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach. gaussian.com For a reaction involving this compound in an aqueous solution, the reacting molecule and a few surrounding water molecules could be included in the QM region, while the rest of the solvent would be treated with MM. This approach allows for an accurate description of the electronic changes occurring during the reaction while still accounting for the influence of the bulk solvent.

The use of QM/MM methods is crucial for accurately modeling reactions in biological systems. For example, if this compound were a substrate for an enzyme, a QM/MM simulation could be used to model its binding to the active site and the subsequent enzymatic transformation. The QM region would encompass the substrate and the key amino acid residues involved in the catalysis, providing a detailed picture of the enzyme's mechanism of action.

Emerging Research Areas and Future Perspectives

Innovations in Sustainable Synthesis and Green Chemistry Approaches for Cyclohexadiene Derivatives

The chemical industry is increasingly moving away from petrochemical feedstocks and energy-intensive processes towards more sustainable and environmentally benign synthetic methodologies. For cyclohexadiene derivatives, including "3-(1,4-Cyclohexadien-1-yl)-1-propanol," this shift is manifesting in several innovative approaches.

A primary focus of green chemistry is the utilization of renewable feedstocks. Research has demonstrated the potential of deriving cyclohexadiene structures from biomass. For instance, plant oils can be converted into 1,4-cyclohexadiene (B1204751), which can then be isomerized to the conjugated 1,3-cyclohexadiene (B119728), a versatile precursor for various chemical syntheses. This bio-based approach offers a promising alternative to traditional petroleum-derived routes, contributing to a more circular economy.

In addition to renewable feedstocks, the development of greener reaction conditions is a key area of innovation. The use of ionic liquids as reaction media for the synthesis of highly substituted cyclohexa-1,3-diene derivatives represents a significant advancement. These reactions can proceed under mild conditions, often in one-pot procedures, leading to high yields and operational simplicity, thereby reducing the environmental footprint of the synthesis.

Biocatalysis is another powerful tool in the green synthesis of cyclohexadiene derivatives. Enzymes and whole-cell systems offer high selectivity and can operate under mild, aqueous conditions, minimizing the use of harsh reagents and organic solvents. The application of biocatalysis to the synthesis of functionalized cyclohexanes from renewable resources is an active area of research, with the potential to provide more sustainable pathways to compounds like "this compound."

The following table summarizes some of the key green chemistry approaches being explored for the synthesis of cyclohexadiene derivatives.

| Green Chemistry Approach | Description | Potential Advantages |

| Renewable Feedstocks | Utilization of biomass, such as plant oils, to produce cyclohexadiene precursors. | Reduces reliance on fossil fuels, lower carbon footprint, potential for biodegradability. |

| Ionic Liquids | Use of non-volatile, recyclable ionic liquids as solvents for synthesis. | Mild reaction conditions, high yields, operational simplicity, reduced volatile organic compound (VOC) emissions. |

| Biocatalysis | Employment of enzymes or whole-cell systems to catalyze reactions. | High selectivity, mild reaction conditions, aqueous media, reduced waste. |

Applications in Advanced Materials Science and Polymer Chemistry

The unique chemical structure of "this compound" makes it a promising candidate for the development of advanced materials and functional polymers. The cyclohexadiene moiety provides a site for polymerization and other chemical modifications, while the terminal hydroxyl group offers a handle for further functionalization or for influencing polymer properties through hydrogen bonding.

The polymerization of cyclohexadiene monomers is a well-established route to producing polymers with alicyclic structures in their backbones. These polymers, such as poly(1,3-cyclohexadiene), are known for their potential for high thermal stability and desirable mechanical properties. The incorporation of a propanol (B110389) side chain, as in "this compound," could introduce several beneficial characteristics to the resulting polymers. The hydroxyl group can serve as a site for post-polymerization modification, allowing for the attachment of other functional groups to tailor the material's properties for specific applications. For example, it could be used to improve adhesion, alter solubility, or introduce biocompatibility.

Furthermore, the hydroxyl group can participate in hydrogen bonding, which can significantly influence the macroscopic properties of the polymer, such as its glass transition temperature, mechanical strength, and morphology. This opens up possibilities for creating self-healing materials or polymers with specific thermal and mechanical responses.

The diene functionality in the cyclohexadiene ring also allows for a variety of chemical transformations, such as Diels-Alder reactions, which can be used to create cross-linked networks or to synthesize complex, multi-dimensional polymer architectures. The presence of both a polymerizable diene and a functionalizable hydroxyl group in "this compound" makes it a versatile building block for a wide range of advanced materials, including specialty elastomers, coatings, adhesives, and materials for biomedical applications.

The table below outlines potential applications of polymers derived from "this compound."

| Potential Application Area | Role of "this compound" | Key Structural Features Utilized |

| Specialty Elastomers | As a functional comonomer to enhance properties like thermal stability and cross-linking density. | Cyclohexadiene backbone for polymer chain, hydroxyl group for inter-chain interactions. |

| Advanced Coatings | To create functional coatings with improved adhesion and surface properties. | Hydroxyl group for adhesion to substrates, cyclohexadiene for cross-linking. |

| Biomedical Materials | As a building block for biocompatible and biodegradable polymers. | Hydroxyl group for hydrophilicity and potential for bioconjugation. |

| Functional Adhesives | To develop adhesives with tailored bond strengths and thermal resistance. | Hydroxyl group for substrate interaction, polymerizable diene for cohesive strength. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Chemistry

The fields of chemistry and materials science are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools are accelerating the discovery and design of new molecules and materials with desired properties, and they hold significant promise for the future of compounds like "this compound."

One of the key applications of AI in this context is the prediction of polymer properties based on the structure of the monomer. By training machine learning models on large datasets of known polymers and their properties, it is possible to develop algorithms that can accurately predict the characteristics of a new polymer, such as its glass transition temperature, mechanical modulus, and thermal stability, simply from the chemical structure of its monomeric units. This predictive capability can dramatically reduce the time and cost associated with the traditional trial-and-error approach to materials development. For "this compound," ML models could be used to predict the properties of homopolymers and copolymers derived from it, guiding the design of materials with specific performance targets.

Beyond property prediction, AI is also being used for the inverse design of new monomers. In this approach, the desired material properties are specified, and the AI algorithm generates novel monomer structures that are predicted to yield those properties. This "materials-by-design" paradigm can lead to the discovery of innovative monomers that might not be conceived through traditional chemical intuition. AI could be employed to explore the vast chemical space around the cyclohexadiene-propanol scaffold to identify new derivatives with potentially superior performance in various applications.

Furthermore, AI and machine learning are being used to optimize reaction conditions for chemical synthesis. By analyzing data from a large number of chemical reactions, ML models can identify the optimal parameters, such as temperature, pressure, catalyst, and solvent, to maximize the yield and selectivity of a desired product. This can be particularly valuable for developing efficient and sustainable synthetic routes to "this compound" and its derivatives.

The integration of AI and machine learning into the research and development workflow for cyclohexadiene-based materials is expected to accelerate innovation and lead to the discovery of new materials with unprecedented properties and functionalities.

The following table highlights the potential impact of AI and machine learning in the context of "this compound."

| AI/ML Application | Description | Potential Impact on "this compound" Research |

| Polymer Property Prediction | Using ML models to predict the physical and chemical properties of polymers from their monomer structures. | Rapid screening of potential polymers derived from the compound, guiding experimental efforts. |

| Inverse Monomer Design | Employing generative AI models to design new monomers that are predicted to yield polymers with specific, desired properties. | Discovery of novel functionalized cyclohexadiene derivatives with enhanced performance characteristics. |

| Synthesis Optimization | Utilizing ML algorithms to identify the optimal reaction conditions for the synthesis of the compound and its derivatives. | Development of more efficient, cost-effective, and sustainable synthetic routes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1,4-Cyclohexadien-1-yl)-1-propanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A Grignard reagent approach is often employed, where a cyclohexadienyl magnesium bromide reacts with a propanol precursor. Reaction optimization includes using anhydrous tetrahydrofuran (THF) as a solvent, maintaining temperatures between -78°C to 0°C to control exothermicity, and employing catalysts like palladium for coupling reactions. Yield improvements are achieved via slow reagent addition and inert atmosphere conditions (argon/nitrogen) to prevent oxidation .

Q. How can researchers determine the physical properties (e.g., boiling point, solubility) of this compound experimentally?

- Methodological Answer : Boiling points are measured using fractional distillation under reduced pressure (to prevent thermal decomposition), while solubility is tested via incremental solvent addition in a controlled environment. For example, cyclohexene derivatives exhibit boiling points near 223°C under standard conditions, as observed in analogous compounds . Polar solvents like ethanol enhance solubility due to the hydroxyl group’s hydrogen-bonding capability.

Q. What stability considerations are critical for storing this compound, and how can degradation be monitored?

- Methodological Answer : Storage under inert gas (argon) at 4°C minimizes oxidation of the cyclohexadienyl group. Degradation is tracked via periodic NMR analysis to detect oxidation byproducts (e.g., cyclohexenone derivatives). UV-Vis spectroscopy at 254 nm monitors conjugated diene integrity, with deviations indicating instability .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when characterizing diastereomeric mixtures?

- Methodological Answer : Advanced NMR techniques (COSY, NOESY) differentiate diastereomers by analyzing coupling constants (-values) and spatial interactions. For instance, NOESY correlations between cyclohexadienyl protons and the propanol chain confirm stereochemical assignments. Computational methods (DFT) predict chemical shifts, aiding in spectral interpretation .

Q. What mechanistic insights explain unexpected byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from competing reactions, such as Diels-Alder cycloaddition of the cyclohexadienyl group with unsaturated intermediates. Mechanistic studies using LC-MS and isotopic labeling (e.g., -propanol) identify reaction pathways. Kinetic control via low-temperature conditions suppresses side reactions .

Q. How can the pharmacological potential of this compound be evaluated using in vitro assays?

- Methodological Answer : The conjugated diene system enables π-π interactions with biological targets. In vitro assays include enzyme inhibition studies (e.g., cyclooxygenase) using spectrophotometric detection of prostaglandin metabolites. Molecular docking simulations (AutoDock Vina) predict binding affinities, guiding experimental validation .

Notes

- Methodological answers emphasize experimental design, data interpretation, and advanced analytical techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.